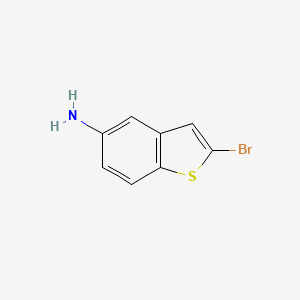
Mogroside cento
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of mogrosides, including mogroside cento, involves several methods. One common method is the flash extraction technique, which is widely used in herb extraction. This method turns plant tissue into fine particles quickly, improving the efficiency of extraction . Another method involves heat reflux extraction with ethanol, which is commonly applied for large-scale industrial production despite being time-consuming and labor-intensive .
Industrial Production Methods
For industrial production, the flash extraction method is optimized using Taguchi’s experimental design to achieve high yield and good quality mogrosides. The total yield of mogrosides can reach up to 8.6% under optimal conditions, and the purity can be greater than 92% after purification by chromatography .
化学反応の分析
Types of Reactions
Mogroside cento undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and enhancing the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include different mogroside derivatives with varying degrees of sweetness and biological activities. For example, the transglycosylation reaction of mogroside II E by cyclodextrin glucanotransferase produces new saponins with α-glucose groups .
科学的研究の応用
Mogroside cento has numerous scientific research applications across various fields:
Chemistry: Used as a natural sweetener and flavor enhancer in food and beverages.
Biology: Exhibits antioxidation, anti-inflammatory, and blood glucose modulation effects.
Medicine: Potential therapeutic agent for conditions like ulcerative colitis and Parkinson’s disease due to its anti-inflammatory and neuroprotective properties
Industry: Used in the production of low-calorie sweeteners and functional foods.
作用機序
Mogroside cento exerts its effects through various molecular targets and pathways. For instance, it reduces endoplasmic reticulum stress and mitigates ulcerative colitis by inhibiting the activation of the endoplasmic reticulum stress-apoptosis pathway . In Parkinson’s disease models, it attenuates mitochondrial dysfunction and oxidative stress by upregulating Sirtuin3, which in turn regulates the activity of superoxide dismutase 2 .
類似化合物との比較
Mogroside cento is compared with other similar compounds, such as mogroside V, mogroside II E, and siamenoside I. These compounds share similar structures but differ in their sweetness intensity and biological activities . For example, mogroside V is the major component of ripe Siraitia grosvenorii fruit and is over 300 times sweeter than sucrose . Siamenoside I, another derivative, is produced through selective hydrolysis of glucose residues and exhibits unique bioactive properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and diverse biological activities make it a valuable subject for further research and development.
特性
分子式 |
C60H102O29 |
|---|---|
分子量 |
1287.4 g/mol |
IUPAC名 |
(2R,3R,4S,5S,6R)-2-[[(3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29+,30?,31-,32+,33-,34+,35?,36-,37-,38+,39-,40-,41+,42+,43-,44+,45+,46-,47-,48-,49+,50-,51-,52-,53+,54-,55+,58+,59-,60+/m1/s1 |
InChIキー |
GHBNZZJYBXQAHG-WQQTUWBJSA-N |
異性体SMILES |
C[C@H](CCC(C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H](C(O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C |
正規SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-butyl 7-bromo-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B13709564.png)
![[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]azanium;chloride](/img/structure/B13709567.png)

![(2R,5S)-3-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(trifluoromethyl)oxazolidine-5-carboxylic Acid](/img/structure/B13709578.png)

![3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13709594.png)
![Methyl 2-[[5-[2-[(5-Pyrazolyl)amino]-2-oxoethyl]-2-chlorophenyl]amino]benzoate](/img/structure/B13709599.png)


